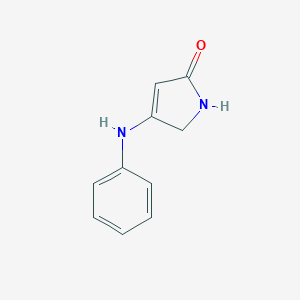![molecular formula C16H15N3O3 B273701 N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide, also known as ODHMHB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ODHMHB is a hydrazine derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide has been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the metabolism of cortisol. By inhibiting the activity of this enzyme, N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide can reduce the levels of cortisol in the body, which can have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide is its potential therapeutic applications in various diseases. However, one limitation is that it has only been studied in animal models and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide research. One direction is to study its safety and efficacy in humans. Another direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and metabolic disorders. Further research is also needed to understand the mechanism of action of N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide and its effects on various physiological processes.
Métodos De Síntesis
N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide has been synthesized through a multi-step process that involves the reaction of 4-oxocyclohexa-2,5-dien-1-ylidene with hydrazine hydrate, followed by the reaction of the resulting product with 2-oxo-2-[2-(benzoylamino)ethyl]benzoic acid. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide has also been studied for its ability to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
Nombre del producto |
N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide |
|---|---|
Fórmula molecular |
C16H15N3O3 |
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C16H15N3O3/c20-14-8-6-12(7-9-14)10-18-19-15(21)11-17-16(22)13-4-2-1-3-5-13/h1-10,18H,11H2,(H,17,22)(H,19,21) |
Clave InChI |
YRPSCJAGFIPDDA-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)NCC(=O)NNC=C2C=CC(=O)C=C2 |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NNC=C2C=CC(=O)C=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCC(=O)NNC=C2C=CC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)


![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)

